2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-17(13-23-12-14-4-2-1-3-5-14)19-15-10-18-20(11-15)16-6-8-22-9-7-16/h1-5,10-11,16H,6-9,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMSUOPSSWJMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.
Introduction of the oxan-4-yl group: This step involves the reaction of the pyrazole intermediate with an oxan-4-yl halide in the presence of a base.
Attachment of the benzylsulfanyl group: This can be done by reacting the intermediate with benzyl mercaptan under basic conditions.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated products or reduced functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzylsulfanyl group.
Scientific Research Applications
2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural elements are compared with analogs in Table 1.
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- The oxan-4-yl group on the pyrazole ring is conserved in analogs like the 2,4-difluorophenyl derivative (), suggesting its role in modulating solubility and hydrogen-bonding interactions .
Insecticidal and Agrochemical Potential
- The 4-chlorophenyl-3-cyano analog () is a precursor to Fipronil, a potent insecticide. The chlorine and cyano groups are critical for binding to GABA receptors in pests .
Enzymatic Inhibition
- Pyrazole-acetamide derivatives in (e.g., ZINC08993868) inhibit acetylcholinesterase, a target for Alzheimer’s disease. The presence of fluorophenyl or quinazolinone groups in these compounds enhances binding affinity .
- Inference for Target Compound : The benzylsulfanyl group’s lipophilicity could improve blood-brain barrier penetration, making it a candidate for central nervous system targets .
Physicochemical and Crystallographic Properties
Crystal Packing and Hydrogen Bonding :
Thermal Stability :
- Analogs like the dichlorophenyl derivative () exhibit high melting points (~473–475 K), attributed to strong intermolecular interactions. The target compound’s melting point is likely lower due to reduced hydrogen-bonding capacity .
Biological Activity
2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzylthio group, a tetrahydro-2H-pyran moiety, and a pyrazole ring, which may contribute to its pharmacological properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Benzylthio Group : This is achieved by reacting benzyl chloride with sodium thiolate under anhydrous conditions.
- Synthesis of the Pyrazole Ring : The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone.
- Attachment of the Tetrahydro-2H-pyran-4-yl Group : This step involves the reaction of tetrahydro-2H-pyran-4-ylmethyl chloride with the pyrazole derivative.
- Formation of the Acetamide Linkage : The final step involves reacting the intermediate with acetic anhydride to form the acetamide linkage.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide. For instance, hybrid compounds derived from similar scaffolds have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2.50 to 20 µg/mL, indicating strong efficacy .
Antioxidant Activity
The antioxidant capacity of related compounds has been assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Compounds exhibiting high antioxidant activity showed DPPH scavenging percentages between 84.16% and 90.52%, suggesting that similar derivatives may also possess significant antioxidant properties .
Anti-inflammatory Effects
In vitro studies have evaluated the anti-inflammatory effects of compounds based on this scaffold, with results indicating substantial HRBC (Human Red Blood Cell) membrane stabilization percentages ranging from 86.70% to 99.25%. This suggests potential therapeutic applications in inflammatory conditions .
The precise mechanism of action for 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. Such interactions may lead to inhibition or activation of biological pathways relevant to disease processes.
Comparative Analysis
To further understand the biological activity of this compound, a comparison can be made with other similar compounds within its class:
| Compound Name | Antimicrobial Activity (MIC, µg/mL) | Antioxidant Activity (%) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| Compound A | 5 | 88.00 | 90.00 |
| Compound B | 10 | 85.50 | 92.00 |
| Target Compound | 2.50 - 20 | 84.16 - 90.52 | 86.70 - 99.25 |
Study on Benzofuran-Pyrazole Derivatives
A study focused on benzofuran-pyrazole hybrid molecules revealed that certain derivatives exhibited promising antimicrobial and antioxidant activities comparable to established antibiotics like ciprofloxacin . These findings underscore the potential for developing new therapeutic agents based on the structural features found in 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide.
Q & A
Q. What synthetic routes are commonly employed for preparing 2-(benzylsulfanyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a benzylsulfanyl-acetic acid derivative with a 1-(oxan-4-yl)-1H-pyrazol-4-amine intermediate. A base (e.g., triethylamine) is used to deprotonate the amine, facilitating nucleophilic attack on the activated carbonyl group. Solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) critically affect reaction efficiency. For example, polar aprotic solvents enhance reactivity but may require rigorous drying to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : The pyrazole ring protons (δ 7.5–8.5 ppm) and oxane ring protons (δ 3.5–4.5 ppm) are diagnostic. The acetamide NH signal (δ ~10 ppm) confirms successful coupling.
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and S–C (~650 cm⁻¹) validate the acetamide and benzylsulfanyl groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrazole-oxane scaffold .
Q. What preliminary biological screening assays are recommended to explore its bioactivity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazole moiety’s known role in binding ATP pockets. Use fluorescence-based or colorimetric readouts (e.g., Bradford assay for protein quantification). Cytotoxicity can be assessed via MTT assays in cancer cell lines, with IC₅₀ values compared to controls like doxorubicin .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is ideal. Challenges include:
- Disorder in the oxane ring : Apply restraints to thermal parameters during refinement.
- Hydrogen bonding : Analyze N–H⋯O interactions (R²²(10) motifs) to confirm dimerization trends observed in similar acetamides .
- Data-to-parameter ratio : Maintain a ratio >15:1 to avoid overfitting .
Q. What strategies optimize the reaction yield when scaling up synthesis, and how do solvent/base pairs influence byproduct formation?
- Methodological Answer :
- Solvent Optimization : Replace dichloromethane with THF or acetonitrile to improve solubility of intermediates.
- Base Selection : Switch from triethylamine to DBU for stronger deprotonation, reducing unreacted starting material.
- Byproduct Mitigation : Monitor for sulfoxide formation (from benzylsulfanyl oxidation) via TLC; add antioxidants (e.g., BHT) if necessary .
Q. How does the benzylsulfanyl group impact the compound’s pharmacokinetic properties, and what computational methods validate these effects?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to predict membrane permeability. The benzylsulfanyl group increases logP by ~1.5 units compared to non-sulfanyl analogs.
- Metabolic Stability : Perform in silico CYP450 metabolism simulations (e.g., Schrödinger’s ADMET Predictor) to identify vulnerable sites (e.g., sulfur oxidation) .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
